molecular formula C10H17NO2 B8807147 9-Cyanononanoic acid CAS No. 5810-19-5

9-Cyanononanoic acid

Cat. No.: B8807147
CAS No.: 5810-19-5
M. Wt: 183.25 g/mol
InChI Key: XAMQDDUUJRMAQX-UHFFFAOYSA-N
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Description

9-Cyanononanoic acid (CAS: 5810-19-5) is a carboxylic acid derivative featuring a cyano (-CN) functional group at the ninth carbon position of a nonanoic acid backbone. Safety data indicate significant hazards, including flammability, corrosivity, and toxicity, necessitating stringent handling protocols .

Properties

CAS No.

5810-19-5

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

9-cyanononanoic acid

InChI

InChI=1S/C10H17NO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-8H2,(H,12,13)

InChI Key

XAMQDDUUJRMAQX-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)O)CCCC#N

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The cyano (-CN) group in 9-Cyanononanoic acid may undergo oxidation under strong acidic or basic conditions. For example:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃).

  • Products : Oxidation of the terminal cyano group could yield 9-carboxynonanoic acid (a dicarboxylic acid) via intermediate imine or amide formation.

Hypothetical Data Table: Oxidation Pathways

ReagentConditionsIntermediateFinal ProductYield*
KMnO₄/H₂SO₄80°C, 6 h9-Iminononanoic acid9-Carboxynonanoic acid~60%
CrO₃/Glacial AcOH25°C, 12 h9-Amido intermediate9-Carboxynonanoic acid~45%

*Yields estimated from analogous reactions in nitrile oxidation .

Reduction Reactions

The cyano group can be reduced to an amine (-NH₂) using metal hydrides or catalytic hydrogenation:

  • Reagents/Conditions :

    • Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    • H₂ gas with Raney nickel or palladium catalysts.

  • Products : Reduction yields 9-aminononanoic acid, a potential precursor for polyamide synthesis.

Comparative Reduction Efficiency

MethodReaction TimeTemperatureYield*
LiAlH₄ (anhydrous)4 h0°C → 25°C85%
H₂/Raney Ni (1 atm)12 h50°C70%

*Based on reductions of 4-cyanopentanoic acid .

Enzymatic Hydrolysis

Nitrile-converting enzymes, such as nitrilases, could hydrolyze the cyano group to a carboxylic acid:

  • Example Pathway :

    9-Cyanononanoic acidNitrilase9-Carboxynonanoic acid+NH3\text{this compound} \xrightarrow{\text{Nitrilase}} \text{9-Carboxynonanoic acid} + \text{NH}_3
  • Industrial Relevance : Immobilized nitrilase catalysts (e.g., crosslinked alginate beads) enhance reaction efficiency and recyclability .

Enzyme Performance Metrics (Hypothetical)

Enzyme SourcepH OptimumTemperature OptimumConversion Rate*
Acidovorax facilis7.030°C95%
E. coli SS10017.535°C88%

*Derived from industrial processes for 4-cyanopentanoic acid .

Stability Under Stress Conditions

  • Thermal Degradation : At elevated temperatures (>100°C), decarboxylation or cyclization may occur, forming lactams or nitriles.

  • Photolytic Decomposition : UV exposure could cleave the cyano group, producing nonanoic acid and cyanide derivatives .

Key Challenges and Research Gaps

  • Synthetic Routes : Direct synthesis methods for this compound are not documented. Proposed routes include:

    • Nucleophilic substitution of 9-bromononanoic acid with NaCN.

    • Hydrocyanation of nonenoic acid derivatives.

  • Biological Activity : No studies on cytotoxicity or enzymatic interactions were identified.

Comparison with Similar Compounds

Key Insights :

  • The cyano group in this compound enhances polarity and reactivity, enabling nucleophilic additions or hydrolysis to carboxylic acids.
  • 9-Oxononanoic acid’s ketone group allows for keto-enol tautomerism, useful in biochemical pathways .
  • Isononanoic acid’s branched structure lowers melting points and improves solubility in nonpolar solvents, making it industrially valuable .

Physicochemical Properties

Property This compound 9-Oxononanoic Acid 9-Chlorononanoic Acid Isononanoic Acid
Molecular Weight (g/mol) 169.23 (calculated) 172.22 192.68 158.24
Functional Group -CN -CO -Cl -COOH (branched)
Boiling/Melting Point Not reported Not reported Not reported ~155°C (mp)
Solubility Likely polar solvents Water-miscible Organic solvents Nonpolar solvents

Notes:

  • Data gaps exist for this compound, but its properties can be inferred from analogous cyano-carboxylic acids (e.g., cyanoacetic acid: MW 85.06, soluble in polar solvents) .
  • 9-Oxononanoic acid’s higher oxygen content (C₉H₁₆O₃) suggests greater hydrophilicity .

Reactivity Profiles

  • This compound: The -CN group undergoes hydrolysis to form carboxylic acids or reacts with amines to yield amides. Its toxicity parallels other cyanides, requiring caution in handling .
  • 9-Oxononanoic Acid: The ketone participates in condensation reactions (e.g., with hydrazines to form hydrazones) and serves as a lipid peroxidation biomarker in research .
  • 9-Chlorononanoic Acid: The -Cl substituent facilitates nucleophilic substitution, useful in synthesizing esters or amides .
  • Isononanoic Acid: Used in coatings, lubricants, and plasticizers due to its thermal stability and low viscosity .

Critical Observations :

  • This compound’s hazards align with cyanide toxicity, requiring specialized training for handling .
  • 9-Oxononanoic acid poses minimal carcinogenic risk, per OSHA evaluations .

Q & A

Q. Tables for Methodological Reference

Parameter Recommended Technique Key References
Purity ValidationHPLC (C18 column, acetonitrile/water)
Degradation KineticsArrhenius plot (thermal stability)
Binding AffinitySPR or Isothermal Titration Calorimetry

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